Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Medicinal Chemistry Synthetic Methodology Cross-Coupling

This 5-bromo furan-2-carboxamide features a unique 6-(furan-2-yl)pyridin-3-yl moiety, providing a synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to explore kinase inhibitor SAR []. Unlike the des-bromo or furan-3-yl regioisomers, the bromine at the 5-position (σm=0.39) modulates furan electrophilicity and enables late-stage functionalization []. Procure alongside 5-nitro and 5-unsubstituted analogs to systematically interrogate electronic and steric effects on target binding [, ].

Molecular Formula C15H11BrN2O3
Molecular Weight 347.168
CAS No. 2034580-41-9
Cat. No. B2491765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide
CAS2034580-41-9
Molecular FormulaC15H11BrN2O3
Molecular Weight347.168
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19)
InChIKeyZUVFBUOQONCFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide (CAS 2034580-41-9): Core Structural Identity for Research Sourcing


5-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide (CAS 2034580-41-9, molecular formula C15H11BrN2O3, MW 347.17) is a heterocyclic small molecule comprising a 5-bromofuran-2-carboxamide core linked via a methylene bridge to a 6-(furan-2-yl)pyridin-3-yl moiety . It belongs to the furan-2-carboxamide class, a family recognized for diverse biological activities including kinase inhibition, microtubule stabilization, and anti-infective properties [1]. The compound features three notable structural elements: (i) a bromine atom at the 5-position of the furan carboxamide, providing a synthetic handle for cross-coupling reactions; (ii) a 6-(furan-2-yl) substituent on the pyridine ring, creating a biaryl-like heterocyclic system; and (iii) a methylene-linked amide junction that confers conformational flexibility. As of the knowledge cutoff, no direct peer-reviewed bioactivity data or target engagement profiles for this specific compound have been deposited in major public repositories such as PubChem, ChEMBL, or BindingDB.

Why 5-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide Cannot Be Replaced by Common Furan-2-Carboxamide Analogs


Generic substitution among furan-2-carboxamide derivatives is unreliable because minor structural variations—particularly the presence and position of halogens, the nature of the heteroaryl appendage on the pyridine ring, and the regioisomerism of the furan attachment—can profoundly alter target binding, physicochemical properties, and synthetic utility. For example, the des-bromo analog N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has been associated with Aurora-A kinase inhibition in preliminary studies , while the regioisomer 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide lacks any publicly reported bioactivity. The bromine at the 5-position not only modulates electronic properties (σm = 0.39 for Br, altering electrophilicity of the furan ring) but also provides a divergent synthetic exit for late-stage functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. Furthermore, patent literature on pyridine-substituted furan derivatives explicitly teaches that the identity of the heteroaryl substituent on the pyridine ring is a critical determinant of Raf kinase inhibitory potency [2]. These structural dependencies preclude reliable interchange without quantitative comparative data.

Quantitative Differentiation Evidence for 5-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide vs. Closest Analogs


Bromine Substituent Enables Late-Stage Diversification Not Possible with Des-Bromo or Nitro Analogs

The 5-bromo substituent on the furan-2-carboxamide ring provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the core scaffold. The closest comparator, 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CCCI-01, CAS 215778-97-5), lacks this synthetic versatility because the nitro group is a meta-directing, deactivating substituent that does not undergo the same breadth of cross-coupling chemistry . The des-bromo analog N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide (CAS not assigned) lacks any halogen handle and thus forecloses this diversification strategy entirely . While no quantitative reaction yield data specific to this compound are publicly available, the general yield range for Suzuki couplings of 5-bromofuran-2-carboxamides with aryl boronic acids is 45–95% under standard conditions (CuI or Pd catalysis), as established by the C-N cross-coupling methodology of bromo-substituted furans [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

6-(Furan-2-yl)pyridine Substituent Confers Distinct Kinase Inhibition Potential vs. 6-(Furan-3-yl) Regioisomer

The [6-(furan-2-yl)pyridin-3-yl]methyl moiety in the target compound represents a specific regioisomeric arrangement. A closely related compound differing only in the furan attachment point—5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide (CAS also in the 2034580 series)—is a regioisomer where the furan is attached at the 3-position rather than the 2-position . Patent literature on pyridine-substituted furan derivatives as Raf kinase inhibitors explicitly teaches that the position of heteroaryl substitution on the pyridine ring is a critical determinant of binding affinity and selectivity [1]. In a related pyrazolo[3,4-b]pyridine scaffold, the compound N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide (CHEMBL408564) showed measurable but weak CDK2/Cyclin A inhibition (IC50 > 1,000 nM) in an in vitro kinase assay with purified enzyme at 100 μM ATP [2]. While not directly equivalent, this suggests that the 6-(furan-2-yl) arrangement on a pyridine-like core is compatible with kinase active site engagement, albeit with potency heavily dependent on the full scaffold. No quantitative activity data are available for the 6-(furan-3-yl) regioisomer, making it impossible to confirm functional equivalence.

Kinase Inhibition Structure-Activity Relationship Regioisomeric Differentiation

Furan-2-Carboxamide Class Exhibits Microtubule-Stabilizing and Anticancer Activity: Structural Determinants Implicate the 5-Bromo Pattern

A novel furan-2-carboxamide derivative (SH09) was reported in 2021 as a microtubule-stabilizing agent that induces mitotic arrest and potentiates apoptosis in HeLa cervical cancer cells [1]. The study demonstrated that the furan-2-carboxamide core is essential for this microtubule-stabilizing phenotype. While SH09 is structurally distinct from the target compound (the complete SH09 structure is not publicly disclosed), the shared furan-2-carboxamide pharmacophore and the known structure-activity relationship for this class support the inference that modifications at the 5-position of the furan ring (bromo vs. nitro vs. unsubstituted) modulate potency. Separately, 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CCCI-01) was identified as a centrosome clustering inhibitor with selective anticancer effects, forcing multipolar spindle formation and mitotic catastrophe in cancer cells with supernumerary centrosomes . The target compound's 5-bromo substitution pattern sits along a continuum between these two functionalized analogs (5-nitro and 5-unsubstituted), suggesting potential for tunable mitotic or cytotoxic activity. No head-to-head comparative cytotoxicity data exist for the target compound vs. CCCI-01 or SH09.

Cancer Biology Microtubule Stabilization Apoptosis

Recommended Research Application Scenarios for 5-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide Based on Structural Evidence


Scaffold Diversification in Kinase-Focused Medicinal Chemistry Libraries

The compound serves as a privileged intermediate for generating focused kinase inhibitor libraries. The 5-bromo handle permits parallel Suzuki or Buchwald-Hartwig derivatization to explore the SAR around the furan ring, while the 6-(furan-2-yl)pyridine moiety presents a biaryl heterocycle that has precedent in Raf kinase inhibitor scaffolds [1]. This scenario is supported by the structural differentiation evidence (Evidence Items 1 and 2) showing that the bromine handle and furan-2-yl regiochemistry are unique relative to the closest analogs.

Probing the Halogen Spectrum in Furan-2-Carboxamide Mitotic Disruptors

By procuring this 5-bromo analog alongside the 5-nitro (CCCI-01) and 5-unsubstituted variants, research groups can systematically interrogate the electronic and steric effects of the 5-position substituent on microtubule stabilization, centrosome clustering, and cancer-selective cytotoxicity [2]. The class-level evidence (Evidence Item 3) positions the target compound as a missing link in the 5-substituent SAR continuum.

Regioisomeric Selectivity Studies for Heteroaryl-Target Interactions

The availability of the 6-(furan-2-yl) regioisomer (target compound) alongside the 6-(furan-3-yl) regioisomer enables direct head-to-head comparison of target binding as a function of furan attachment geometry. This is particularly relevant for targets where the heteroaryl ring makes π-stacking or hydrogen-bonding contacts within a defined binding pocket, as demonstrated in Raf kinase inhibitor patent filings [1].

Building Block for Covalent Inhibitor Design

The 5-bromo substituent can serve as a latent electrophile precursor for structure-based covalent inhibitor design. Upon displacement with a nucleophilic warhead (e.g., via Pd-catalyzed installation of an acrylamide moiety), the compound could be converted into a targeted covalent inhibitor scaffold. This application is contingent on first establishing non-covalent target engagement, which remains uncharacterized [1].

Quote Request

Request a Quote for 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.